- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines, Advanced Synthesis & Catalysis, 2010, 352, 357-362

Cas no 93-68-5 (N-(2-methylphenyl)-3-oxobutanamide)

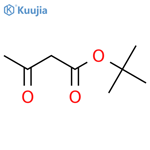

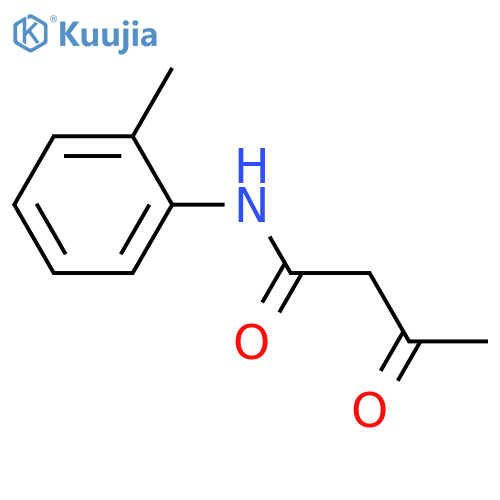

93-68-5 structure

Nome do Produto:N-(2-methylphenyl)-3-oxobutanamide

N-(2-methylphenyl)-3-oxobutanamide Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-Oxo-N-(o-tolyl)butanamide

- AAOT

- Acetoacet-o-toluidide

- N-(2-Methylphenyl)-3-oxo-butanamide

- 2'-Methylacetoacetanilide

- O-Methyl-N-Acetoacetyl Aniline

- O-Acetoacetotoluidide

- N-ACETOACETYL-O-TOLUIDINE

- 2-Methylacetoacetanilide

- 2'-Methylacetoacetanilide (AAOT)

- 2'-acetoacetoluidide

- 2-ACETOACETOTOLUIDIDE

- 2-acetyl-6-methylacetanilide

- 2'-METHYL-3-PHENYLPROPIOPHENONE

- 2'-Methylacetoacetan

- ACETO ACET O TOLUIDINE

- acetoacetamino-2-methylbenzene

- Acetoacet-O-toludide

- AcetoAcet-O-Toluilide

- acetoacetyl o-methylaniline

- N-(2-methylphenyl)acetoacetamide

- N-(o-tolyl)acetoacetic amide

- O-Acetoacetoluidide

- N-Acetoacetyl-2-methylaniline

- N-(2-Methylphenyl)-3-oxobutanamide

- Acetoacet-o-toluidine

- 2-Acetoacetylaminotoluene

- Butanamide, N-(2-methylphenyl)-3-oxo-

- Acetoacetyl-2-methylanilide

- Acetoaceto-ortho-toluidide

- MCN1GV8J3R

- TVZIWRMELPWPPR-UHFFFAOYSA-N

- DSSTox_CID_6562

- DSSTox_RID_78151

- DSSTox_GSID_26562

- CAS-9

- N-(2-Methylphenyl)-3-oxobutanamide (ACI)

- o-Acetoacetotoluidide (6CI, 7CI, 8CI)

- 2-(Acetoacetylamino)toluene

- 2′-Methylacetoacetanilide

- 3-Oxo-N-o-tolyl-butyramide

- Acetoacetic acid 2-methylanilide

- Acetoacetic acid o-toluidide

- NSC 7655

- o-Methylacetoacetanilide

- Acetoacet -o-Toluilide

- 3-oxo-N-o-tolylbutanamide

- CHEMBL1893178

- W-100233

- NCGC00164200-02

- STK400317

- UNII-MCN1GV8J3R

- AI3-08708

- Q27283887

- MFCD00008782

- N-Acetoacetyl o-toluidide

- o-Acetoacetotoluidide, 98%

- BRN 2099098

- NCGC00256990-01

- NSC-7655

- NCGC00258860-01

- EN300-18263

- 2\\'-Methylacetoacetanilide

- DTXSID3026562

- 93-68-5

- NCGC00164200-01

- SCHEMBL382223

- A1020

- NS00005760

- Z57708665

- DTXCID206562

- F1723-0105

- WLN: 1V1VMR B

- N-(2-Methylphenyl)-3-oxobutanamide #

- 4-12-00-01777 (Beilstein Handbook Reference)

- Tox21_303146

- Tox21_201308

- CCRIS 7750

- Acetoacet-ortho-toluidide

- CAS-93-68-5

- EC 202-267-0

- N~1~-(2-METHYLPHENYL)-3-OXOBUTANAMIDE

- EINECS 202-267-0

- BS-4052

- AKOS000120625

- DB-057420

- NSC7655

- ortho-Acetoacetotoluidide

- N-(2-methylphenyl)-3-oxobutanamide

-

- MDL: MFCD00008782

- Inchi: 1S/C11H13NO2/c1-8-5-3-4-6-10(8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14)

- Chave InChI: TVZIWRMELPWPPR-UHFFFAOYSA-N

- SMILES: O=C(CC(C)=O)NC1C(C)=CC=CC=1

- BRN: 2099098

Propriedades Computadas

- Massa Exacta: 191.09500

- Massa monoisotópica: 191.094629

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 3

- Complexidade: 225

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: 8

- XLogP3: 1.3

- Carga de Superfície: 0

- Superfície polar topológica: 46.2

Propriedades Experimentais

- Cor/Forma: White acicular crystals

- Densidade: 1.06

- Ponto de Fusão: 104.0 to 108.0 deg-C

- Ponto de ebulição: 326.97°C (rough estimate)

- Ponto de Flash: 143°C

- Índice de Refracção: 1.5220 (estimate)

- PSA: 46.17000

- LogP: 1.98560

- Solubilidade: Not determined

- FEMA: 3709

N-(2-methylphenyl)-3-oxobutanamide Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H302

- Declaração de Advertência: P264-P270-P301+P312+P330-P501

- WGK Alemanha:1

- Código da categoria de perigo: R22

- Instrução de Segurança: S36

- RTECS:AK6550000

-

Identificação dos materiais perigosos:

- TSCA:Yes

- Frases de Risco:R22

- Condição de armazenamento:Store at room temperature

N-(2-methylphenyl)-3-oxobutanamide Dados aduaneiros

- CÓDIGO SH:2924299090

- Dados aduaneiros:

China Customs Code:

2924299090Overview:

2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, packing

Summary:

2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(2-methylphenyl)-3-oxobutanamide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047008-1kg |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 95% | 1kg |

¥212.00 | 2024-04-25 | |

| Life Chemicals | F1723-0105-0.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F1723-0105-1g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007512-500g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 99% | 500g |

¥85 | 2024-05-20 | |

| TRC | M220460-1g |

2'-Methylacetoacetanilide |

93-68-5 | 1g |

$ 50.00 | 2022-06-04 | ||

| Life Chemicals | F1723-0105-2.5g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | M220460-5g |

2'-Methylacetoacetanilide |

93-68-5 | 5g |

$ 65.00 | 2022-06-04 | ||

| TRC | M220460-10g |

2'-Methylacetoacetanilide |

93-68-5 | 10g |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28160-25g |

3-Oxo-N-(o-tolyl)butanamide |

93-68-5 | 25g |

¥29.0 | 2021-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1020-25g |

N-(2-methylphenyl)-3-oxobutanamide |

93-68-5 | 98.0%(LC&N) | 25g |

¥80.0 | 2022-06-10 |

N-(2-methylphenyl)-3-oxobutanamide Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Silver hexafluoroantimonate Catalysts: Tricyclohexylphosphine , Cobalt dibromide Solvents: 1,2-Dichloroethane ; 20 h, 115 °C

Referência

- Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation, Organic Chemistry Frontiers, 2019, 6(12), 2043-2047

Synthetic Routes 3

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

Referência

- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazoles, Tetrahedron Letters, 2016, 57(30), 3298-3302

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt

Referência

- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular Cyclization, Journal of Organic Chemistry, 2013, 78(11), 5385-5392

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Dichloromethane ; 2.5 h, 25 °C

Referência

- Knorr Cyclizations and Distonic Superelectrophiles, Journal of Organic Chemistry, 2007, 72(25), 9761-9764

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Potassium tert-butoxide ; 4.0 min, heated

Referência

- Synthesis, antibacterial and antimycobacterial activities of some new 4-aryl/heteroaryl-2,6-dimethyl-3,5-bis-N-(aryl)-carbamoyl-1,4-dihydropyridines, European Journal of Medicinal Chemistry, 2011, 46(5), 1564-1571

Synthetic Routes 15

Condições de reacção

1.1 Solvents: Ethanol ; 20 °C

Referência

- Preparation method of bright yellow pigment for printing ink, China, , ,

Synthetic Routes 16

Condições de reacção

1.1 Solvents: Ethanol ; 10 °C; 10 °C → 35 °C; 4 h, 35 °C; 35 °C → 40 °C

Referência

- Method for reducing byproduct generated during production of o-methyl-N-acetoacetanilide, China, , ,

Synthetic Routes 17

Condições de reacção

1.1 Solvents: Ethanol , Water

Referência

- Continuous process and solvents for the preparation of acetoacetanilides from anilines and diketene, European Patent Organization, , ,

Synthetic Routes 18

Condições de reacção

1.1 Catalysts: Sodium hydroxide Solvents: Toluene ; 10 - 15 h, 110 °C

Referência

- Synthesis, screening for antitubercular activity and 3D-QSAR studies of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides, European Journal of Medicinal Chemistry, 2008, 43(10), 2103-2115

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

1.1 30 min, 170 - 175 °C; 2 h, 170 - 175 °C; overnight, cooled

Referência

- Synthetic studies on [2,6]naphthyridine compounds and its derivatives - synthesis of 5-hydroxybenzo[c][2,6]naphthyridine 1,4-dione, Chemical Science Review and Letters, 2014, 3(10), 258-265

N-(2-methylphenyl)-3-oxobutanamide Raw materials

N-(2-methylphenyl)-3-oxobutanamide Preparation Products

N-(2-methylphenyl)-3-oxobutanamide Fornecedores

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:93-68-5)2'-Methylacetoacetanilide

Número da Ordem:1644458

Estado das existências:in Stock

Quantidade:Company Customization

Pureza:98%

Informação de Preços Última Actualização:Monday, 14 April 2025 21:49

Preço ($):discuss personally

N-(2-methylphenyl)-3-oxobutanamide Literatura Relacionada

-

1. Derivatives of acetoacetic acid. Part V. The reaction of diketen with thioureas, amidines, guanidines, and S-substituted thrioureasR. N. Lacey J. Chem. Soc. 1954 839

-

Guanghua Xia,Jingfeng Wang,Shuhong Sun,Yanlei Zhao,Yiming Wang,Zhe Yu,Shanshan Wang,Changhu Xue Food Funct. 2016 7 704

-

Zhongtao Feng,Yixiao Jiang,Huapeng Ruan,Yue Zhao,Gengwen Tan,Li Zhang,Xinping Wang Dalton Trans. 2019 48 14975

-

Markus Domschke,Martin Kraska,Rudolf Feile,Bernd Stühn Soft Matter 2013 9 11503

-

5. Studies of some ternary complexes of copper(II) involving π-bonding ligandsK. Gopalakrishnan,Pabitra K. Bhattacharya J. Chem. Soc. Dalton Trans. 1981 543

93-68-5 (N-(2-methylphenyl)-3-oxobutanamide) Produtos relacionados

- 91-96-3(N,N'-(3,3'-Dimethyl-1,1'-biphenyl-4,4'-diyl)bis(3-oxobutanamide))

- 97-36-9(2,4-Dimethylacetoacetanilide)

- 2171628-98-9(3-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}propanoic acid)

- 1955557-05-7(7-(trifluoromethyl)-2-azaspiro[3.3]heptane)

- 2006484-30-4(2-(2-chloro-6-methoxyphenyl)benzaldehyde)

- 2248387-56-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methoxy-3-methylbutanoate)

- 1443346-80-2((3,4-Difluoro-5-(hexyloxy)phenyl)methanol)

- 1361865-87-3(6-(2,5-Dichlorophenyl)-3-fluoropicolinic acid)

- 1522331-44-7(2-(4-cyanophenyl)thiazole-4-carboxylic acid)

- 1805427-15-9(3-Amino-4-fluoro-5-(trifluoromethyl)benzyl alcohol)

Fornecedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

Pureza:99.9%

Quantidade:200kg

Preço ($):Inquérito

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:93-68-5)2'-Methylacetoacetanilide

Pureza:98%

Quantidade:Company Customization

Preço ($):Inquérito